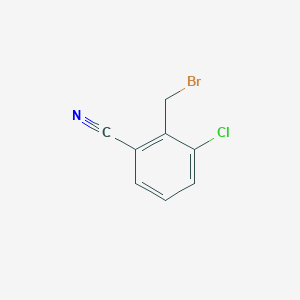

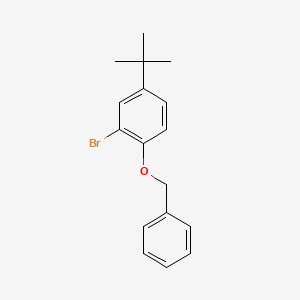

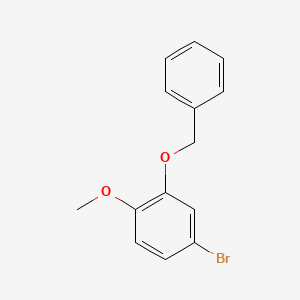

1-Benzyloxy-2-bromo-4-t-butylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves halogenation reactions, as seen in the synthesis of 1,4-di-tert-butyl-2-bromobenzene, where bromination occurs in the presence of iron as a catalyst . Another example is the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, which involves protection, bromination, and nucleophilic reactions . These methods reflect the general strategies for synthesizing brominated aromatic compounds, which may be applicable to the synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For instance, the molecular structures of various phosphorus-containing benzene derivatives were confirmed by these techniques, highlighting the importance of such methods in analyzing the structure of complex organic molecules . The molecular structure of 1-Benzyloxy-2-bromo-4-t-butylbenzene would likely be analyzed similarly to ensure the correct substitution pattern and confirm the presence of functional groups.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the synthesis of tetrafluorobenzene derivatives . Aryl radical cyclization is another reaction type, which can be followed by tandem carboxylation, as demonstrated in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes . These reactions are indicative of the reactivity of brominated aromatic compounds and could be relevant to the chemical behavior of 1-Benzyloxy-2-bromo-4-t-butylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Steric hindrance, as seen in crowded fluorobenzene derivatives, can be reflected in their NMR spectra . The electrochemical properties, such as redox behavior, are also important, as they can be investigated through electrochemical measurements . The presence of bromine and other substituents like the tert-butyl group can affect the compound's reactivity, boiling point, melting point, and solubility, which are critical for its application in synthesis and industry .

Applications De Recherche Scientifique

Application 1: Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

- Summary of the Application : 1-Benzyloxy-2-bromo-4-t-butylbenzene is used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound is a key intermediate in the preparation of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties .

- Methods of Application or Experimental Procedures : The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . These newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .

Application 2: Protodeboronation of Pinacol Boronic Esters

- Summary of the Application : 1-Benzyloxy-2-bromo-4-t-butylbenzene is used in the protodeboronation of pinacol boronic esters . This process is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application or Experimental Procedures : The protodeboronation is achieved using a radical approach . This method is paired with a Matteson–CH2–homologation .

- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxy-2-bromo-4-t-butylbenzene | |

CAS RN |

52458-11-4 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)